

Pro-Phe-Arg-AMC: A Versatile Fluorogenic Substrate for Diverse Proteases

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Compound of Interest

Compound Name: **Pro-Phe-Arg-AMC**

Cat. No.: **B15600938**

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This technical guide provides an in-depth overview of the fluorogenic enzyme substrate, **Pro-Phe-Arg-AMC** (PFR-AMC), for researchers, scientists, and drug development professionals. PFR-AMC is a synthetic peptide substrate widely utilized for the sensitive detection of various protease activities. This document details the proteases that cleave this substrate, presents available kinetic data, outlines experimental protocols for its use, and illustrates the signaling pathways of key target enzymes.

Protease Specificity of Pro-Phe-Arg-AMC

Pro-Phe-Arg-AMC is a substrate for a range of proteases, primarily those with trypsin-like specificity that cleave after an Arginine (Arg) residue. The principal enzyme classes that hydrolyze PFR-AMC include:

- Kallikreins: This family of serine proteases plays a crucial role in various physiological processes. PFR-AMC is a well-established substrate for pancreatic, urinary, and plasma kallikreins.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Proteasome: The proteasome is a large protein complex responsible for degrading ubiquitinated proteins and is a key regulator of cellular protein homeostasis. The trypsin-like activity of the proteasome can be assayed using PFR-AMC.[\[1\]](#)

- Cysteine Peptidases: Certain cysteine proteases, also known as thiol proteases, can also cleave PFR-AMC.^[4] This includes some members of the cathepsin family, for which the related substrate Z-Phe-Arg-AMC is also commonly used.

Quantitative Data Presentation

The efficiency of an enzyme's catalytic activity on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic constant (k_{cat}). While extensive kinetic data for **Pro-Phe-Arg-AMC** across all target proteases is not readily available in a consolidated format, the following table summarizes the available quantitative data.

Protease Family	Specific Enzyme	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
Kallikreins	Human			
	Kallikrein-related Peptidase 2 (KLK2)	~5 x higher than glyco-KLK2	13.6	Not Specified
Kallikreins	Glycosylated Human			
	Kallikrein-related Peptidase 2 (glyco-KLK2)	Not Specified	17.0	Not Specified

Note: The available literature provides a direct comparison of the K_m value for KLK2 with its glycosylated form, indicating a 5-fold higher K_m for the non-glycosylated enzyme with H-PFR-AMC.^[5] Specific K_m and k_{cat}/K_m values for **Pro-Phe-Arg-AMC** with other kallikreins, the proteasome, and various cysteine peptidases require further empirical determination.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of **Pro-Phe-Arg-AMC** in protease activity assays. Below are protocols for two of its primary targets: plasma kallikrein and the proteasome.

Protocol 1: Plasma Kallikrein Activity Assay

This protocol outlines a method to measure plasma kallikrein activity using a fluorogenic substrate like **Pro-Phe-Arg-AMC**.

Materials:

- Human Plasma Kallikrein (active enzyme)
- **Pro-Phe-Arg-AMC**
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
- DMSO (for dissolving the substrate)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Pro-Phe-Arg-AMC** in DMSO.
 - Prepare a working solution of Human Plasma Kallikrein in the assay buffer. The optimal concentration should be determined empirically.
 - Prepare a working solution of **Pro-Phe-Arg-AMC** by diluting the stock solution in the assay buffer to the desired final concentration.
- Assay Protocol:
 - Add 50 µL of assay buffer to the wells of the 96-well plate.
 - Add 25 µL of the Human Plasma Kallikrein working solution to each well. Include a "no enzyme" control with only the assay buffer.
 - Pre-incubate the plate at 37°C for 15 minutes.

- Initiate the reaction by adding 25 μ L of the **Pro-Phe-Arg-AMC** working solution to each well.
- Immediately place the plate in a pre-warmed fluorescence microplate reader.
- Data Acquisition and Analysis:
 - Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
 - Determine the initial reaction velocity (V_0) from the linear portion of the fluorescence versus time plot.
 - The rate of AMC release is directly proportional to the kallikrein activity.

Protocol 2: Proteasome Activity Assay

This protocol describes a method to measure the trypsin-like activity of the proteasome using **Pro-Phe-Arg-AMC**.

Materials:

- Purified 20S or 26S Proteasome
- **Pro-Phe-Arg-AMC**
- Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM KCl, 0.5 mM EDTA, 1 mM DTT
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
- DMSO (for dissolving the substrate)

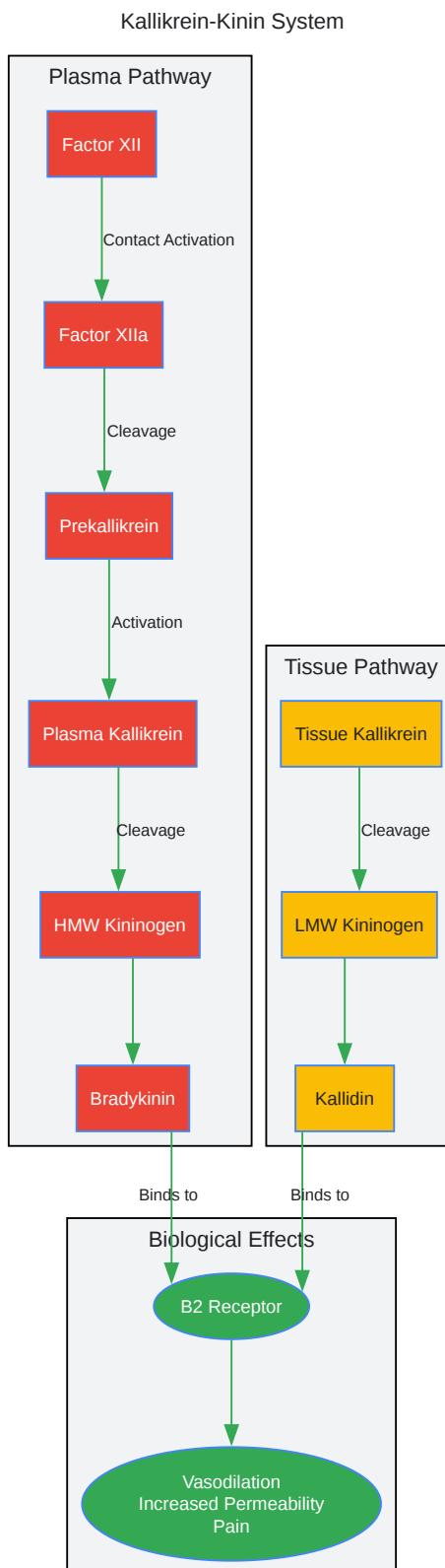
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Pro-Phe-Arg-AMC** in DMSO.

- Dilute the purified proteasome in the assay buffer to the desired working concentration.
- Assay Protocol:
 - To the wells of a 96-well plate, add the diluted proteasome solution. Include a "no enzyme" control.
 - Prepare a working solution of **Pro-Phe-Arg-AMC** in the assay buffer.
 - Initiate the reaction by adding the substrate solution to each well.
 - Incubate the plate at 37°C.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity at various time points or continuously in a kinetic mode.
 - Calculate the rate of AMC release to determine the proteasome's trypsin-like activity.

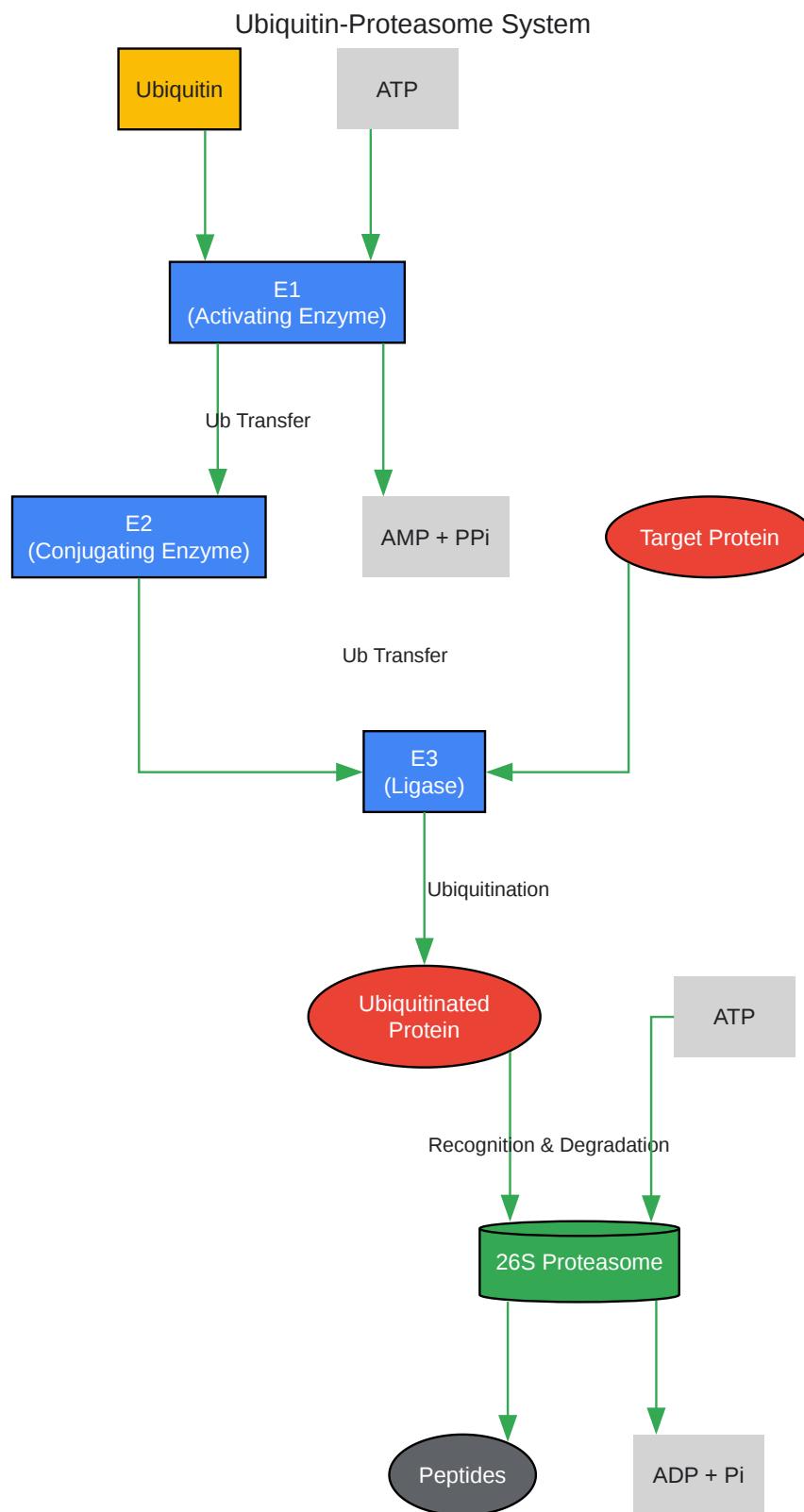
Signaling Pathway Visualizations

To provide a broader context for the application of **Pro-Phe-Arg-AMC**, the following diagrams illustrate the signaling pathways for the Kallikrein-Kinin System and the Ubiquitin-Proteasome System.



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Caption: A simplified diagram of the Kallikrein-Kinin System.



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